1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Description
1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 2,5-Dimethoxy-1-(3,4,5-trimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, is an organic compound with a molecular formula of C13H14N2O6. It is a yellow crystalline solid that is insoluble in water, but soluble in polar organic solvents. It is a synthetic compound that is used in various applications, including drug synthesis, chemical catalysis, and scientific research.
Scientific Research Applications
- DMPEA exhibits some activity as a monoamine oxidase inhibitor (MAOI) . MAOIs are crucial in regulating neurotransmitter levels, and understanding DMPEA’s inhibitory properties can contribute to drug development for mood disorders and neurodegenerative diseases.
- DMPEA occurs naturally in cacti such as San Pedro and Peruvian Torch, alongside mescaline . Researchers explore its ecological function and potential roles in plant defense mechanisms.
Monoamine Oxidase Inhibition
Natural Occurrence and Ecological Role
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-18-7-3-4-9(19-2)8(5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPKRZWRSHAXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677631 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,5-Dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
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